5-Methyl-1,4,5,6-tetrahydro-pyrimidine

Description

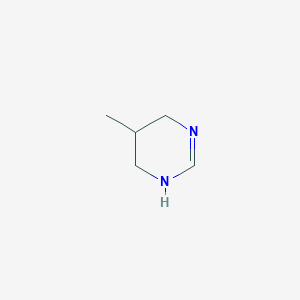

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2 |

|---|---|

Molecular Weight |

98.15 g/mol |

IUPAC Name |

5-methyl-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C5H10N2/c1-5-2-6-4-7-3-5/h4-5H,2-3H2,1H3,(H,6,7) |

InChI Key |

IXYHOFAFQUJLTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC=NC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,5,6 Tetrahydropyrimidine Derivatives

Traditional Condensation Reactions

Historically, the formation of the tetrahydropyrimidine (B8763341) ring has been accomplished through various condensation reactions. These methods, while foundational, often necessitate forcing conditions and can be limited in their substrate scope.

Condensation of 1,3-Diaminopropanes with Carboxylic Acids and Derivatives

One of the most direct and widely employed methods for the synthesis of 2-substituted-1,4,5,6-tetrahydropyrimidines is the condensation of 1,3-diaminopropanes with carboxylic acids or their more reactive derivatives. researchgate.netacs.org This transformation can be achieved using a variety of reagents, including nitriles, imidates, and orthoesters. The reaction generally proceeds by the initial formation of an N-(3-aminopropyl)amidine intermediate, which subsequently undergoes an intramolecular cyclization, eliminating a small molecule such as water or ammonia (B1221849), to yield the desired tetrahydropyrimidine ring. researchgate.net The specific conditions required, such as temperature and the need for a catalyst, are often dictated by the reactivity of the carboxylic acid derivative used.

Cyclization Reactions with Oxidized Carbon Atom Precursors

An alternative traditional approach involves the reaction of 1,3-diaminopropane (B46017) with a reagent that provides a single carbon atom at a higher oxidation state. researchgate.net Common examples of such C1 synthons include carbon disulfide, phosgene, and their synthetic equivalents. For instance, treatment of 1,3-diaminopropane with carbon disulfide in a basic medium leads to the formation of a cyclic thiourea (B124793), specifically a tetrahydropyrimidine-2-thione. This method offers a versatile entry point for further functionalization at the C2 position of the tetrahydropyrimidine core.

Historical Developments in Tetrahydropyrimidine Synthesis (e.g., Harries and Haga, Aspinall procedures)

The early syntheses of tetrahydropyrimidines were pioneered by chemists such as Harries and Haga. researchgate.net These initial methods typically involved the direct condensation of diamines with carbonyl compounds under relatively harsh conditions. A significant advancement was the Aspinall procedure, which utilized the reaction of a 1,3-diamine with two equivalents of an aldehyde. researchgate.net This reaction is thought to proceed through the formation of a bis(alkylidene)diaminopropane intermediate, which then undergoes an intramolecular cyclization and rearrangement to afford the tetrahydropyrimidine product. While historically important, these methods have largely been supplanted by more modern and efficient synthetic protocols.

Modern and Efficient Synthetic Approaches

Contemporary organic synthesis emphasizes the development of methodologies that are not only efficient and high-yielding but also adhere to the principles of green chemistry, such as atom economy and the use of non-toxic reagents. acs.orgresearchgate.net

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. acs.orgresearchgate.net This approach offers significant advantages in terms of efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. acs.orgresearchgate.net

Biginelli Condensation for Substituted Tetrahydropyrimidones and Derivatives

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a classic and widely studied MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. wikipedia.orgnih.govamazonaws.com The reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgsigmaaldrich.combenthamdirect.comacs.orgresearchgate.netfoliamedica.bg While the primary products are dihydropyrimidones, modifications and variations of this reaction can provide access to tetrahydropyrimidine derivatives. amazonaws.comnih.gov

The mechanism of the Biginelli reaction is generally believed to proceed through several key steps. wikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. acs.orgsigmaaldrich.com This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidone product. sigmaaldrich.comorganic-chemistry.org The reaction can be catalyzed by a wide range of Brønsted and Lewis acids. wikipedia.orgamazonaws.com

The versatility of the Biginelli reaction is one of its key strengths, as it allows for the introduction of diverse substituents at three positions of the pyrimidine (B1678525) ring by simply varying the starting components. This has made it a popular method for generating compound libraries for drug discovery. nih.govresearchgate.net

One-Pot Synthesis Strategies

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. The Biginelli reaction, a classic multicomponent reaction, is a prime example of a one-pot strategy for synthesizing tetrahydropyrimidine derivatives. nih.govorientjchem.org This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. benthamdirect.com

Recent advancements in one-pot synthesis have focused on the use of various catalysts to improve yields and reaction conditions. For instance, lanthanum triflate has been effectively employed as a catalyst in the one-pot, three-component synthesis of tetrahydropyrimidinecarboxamide derivatives. nih.govdundee.ac.ukresearchgate.net This method allows for the efficient production of a range of bioactive compounds. nih.govdundee.ac.ukresearchgate.net Researchers have demonstrated that this approach is not only efficient but also versatile, accommodating a variety of substrates to produce a library of compounds. scribd.com The process often involves simple stirring of the components with a catalytic amount of the promoter, leading to high yields of the desired product after a straightforward workup procedure. nih.gov

Table 1: Examples of One-Pot Synthesis of Tetrahydropyrimidine Derivatives

| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Ethyl Acetoacetate (B1235776), Urea | Lanthanum Triflate | Ethanol | 100°C, 35 min | 91 | nih.govscribd.com |

| 4-Chlorobenzaldehyde, Ethyl Acetoacetate, Thiourea | p-Toluenesulfonic acid | Ethanol | Reflux | 95 | benthamdirect.com |

| Aromatic Aldehydes, β-Ketoesters, Urea | - | Solvent-Free | Heating | High | orientjchem.org |

Three-Component Condensation Approaches

The three-component condensation reaction is the cornerstone of tetrahydropyrimidine synthesis, most notably embodied by the Biginelli condensation. This approach brings together three starting materials—an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative—in a single step to form the heterocyclic ring. nih.govbenthamdirect.com The efficiency of this condensation is often enhanced by the use of a catalyst.

Various catalysts have been explored to facilitate this reaction. For example, p-toluenesulfonic acid monohydrate (PTSA·H2O) and concentrated HCl have been used as efficient catalysts for the synthesis of 1,2,3,4-tetrahydro-2-pyrimidinone/thione derivatives. benthamdirect.com The choice of catalyst can significantly influence the reaction time and yield, with strong acids like HCl often leading to shorter reaction times compared to milder acids like PTSA. benthamdirect.com The reaction of acetoacetanilide, various aromatic aldehydes, and urea or thiourea in the presence of these catalysts provides good to excellent yields of the corresponding tetrahydropyrimidine-5-carboxamides. benthamdirect.com Similarly, lanthanide triflates have been shown to be highly effective, particularly under solvent-free conditions, increasing yields and shortening reaction times. organic-chemistry.org

Table 2: Catalysts in Three-Component Synthesis of Tetrahydropyrimidines

| Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|

| Lanthanum Triflate | Aldehyde, Acetoacetanilide derivatives, Urea derivative | High yields, Short reaction time | nih.govdundee.ac.ukresearchgate.net |

| p-Toluenesulfonic acid | Aromatic aldehydes, Acetoacetanilide, Urea/Thiourea | Inexpensive, Readily available | benthamdirect.com |

| Ytterbium triflate | Aldehydes, β-Dicarbonyl compounds, Urea | High yields, Catalyst can be recovered and reused | organic-chemistry.org |

Green Chemistry Principles in Tetrahydropyrimidine Synthesis

The application of green chemistry principles to the synthesis of tetrahydropyrimidines aims to create more environmentally friendly and sustainable processes. This involves the use of alternative energy sources, minimizing or eliminating solvents, and employing benign catalysts and reagents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov For the synthesis of tetrahydropyrimidine derivatives, microwave assistance dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields. foliamedica.bgbenthamdirect.com

This technique has been successfully applied to the Biginelli three-component cyclocondensation reaction. benthamdirect.com For example, the synthesis of N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives was achieved in 22-24 minutes under microwave irradiation in ethanol. foliamedica.bgresearchgate.net This rapid and efficient method highlights the potential of microwave-assisted synthesis in generating libraries of bioactive molecules. nih.govnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate to Good | benthamdirect.com |

| Microwave Irradiation | 22-24 minutes | Excellent | foliamedica.bgresearchgate.net |

| Microwave Irradiation | 9-10 minutes | High | nih.gov |

Solvent-Less Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-less, or solid-state, reactions reduce pollution, lower costs, and simplify purification processes. The synthesis of tetrahydropyrimidine derivatives has been effectively achieved under solvent-free conditions. orientjchem.org

One common approach involves the simple heating of a mixture of the three components (aldehyde, β-ketoester, and urea/thiourea). orientjchem.org Another method utilizes grinding, a mechanochemical technique, to initiate the reaction. nih.gov For instance, tetrahydropyrimidine derivatives have been synthesized by grinding the reactants with a catalytic amount of CuCl₂·2H₂O for a short period. nih.gov This "Grindstone" method is eco-friendly, efficient, and economically viable. nih.gov The use of lanthanide triflate as a catalyst has also proven highly effective for solvent-free Biginelli reactions, leading to increased yields and shorter reaction times. organic-chemistry.org

Mechanochemical (Mortal-Pastel) Methods

Mechanochemistry, which uses mechanical energy to induce chemical reactions, is an emerging green synthetic technique. mdpi.comrsc.org This solvent-free approach, often carried out using a mortar and pestle or a ball mill, can lead to higher yields, shorter reaction times, and the formation of different products compared to solution-based synthesis.

The "Grindstone technique" is a specific example of a mechanochemical method applied to the synthesis of tetrahydropyrimidine derivatives. nih.gov This involves the grinding of aldehydes, ethyl acetoacetate, and urea/thiourea with a catalyst like CuCl₂·2H₂O. nih.gov The process is not only environmentally friendly but also advantageous over conventional methods due to its economic and time-saving nature. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents. nih.govmdpi.com

Application of Environmentally Benign Solvents and Catalysts

The use of green solvents and catalysts is a cornerstone of sustainable chemistry. In the synthesis of tetrahydropyrimidines, significant progress has been made in replacing hazardous reagents and solvents with more environmentally friendly alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Ultrasound irradiation has been used to promote the synthesis of tetrahydropyrimidine derivatives in an aqueous medium, providing good yields and demonstrating the feasibility of water as a reaction solvent. lookchem.combenthamdirect.com

Natural Catalysts: An innovative approach involves the use of natural products as catalysts. For example, fruit juices such as coconut, tomato, and sweet lime (Citrus limetta) juice have been successfully used to catalyze the one-pot, three-component synthesis of dihydropyrimidinones at room temperature. nih.gov These natural catalysts are readily available, cost-effective, and eco-friendly. nih.gov

Other Green Catalysts: Various other catalysts that are considered more environmentally benign than traditional strong acids have been reported. Zirconium oxychloride (ZrOCl₂) has been used for the green synthesis of 1,3,4,5-tetrasubstituted 1,2,3,6-tetrahydropyrimidines, offering mild reaction conditions and excellent yields. nih.gov Ionic liquids have also been investigated as reusable catalysts and solvents for the Biginelli reaction, contributing to a greener synthetic process.

Catalytic Strategies in Tetrahydropyrimidine Formation

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often more environmentally benign routes to complex molecules. The formation of the tetrahydropyrimidine ring can be effectively facilitated by various types of catalysts, including Lewis acids, Brønsted acids, organocatalysts, and biocatalysts. These catalytic approaches often lead to higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional stoichiometric methods.

Lewis acid catalysis is a powerful tool for the synthesis of heterocyclic compounds, including tetrahydropyrimidines. Lewis acids activate electrophilic partners, such as carbonyl compounds or imines, thereby facilitating nucleophilic attack and subsequent cyclization.

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O):

Copper(II) chloride dihydrate is an inexpensive and readily available Lewis acid that has been employed in the synthesis of pyrimidine derivatives. In the context of forming a tetrahydropyrimidine ring, CuCl₂·2H₂O can catalyze the condensation of a 1,3-diamine with a suitable carbonyl compound or its equivalent. The copper ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting the initial nucleophilic attack by one of the amino groups of the diamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the tetrahydropyrimidine ring. While specific examples detailing the use of CuCl₂·2H₂O for the synthesis of 5-Methyl-1,4,5,6-tetrahydro-pyrimidine are not extensively documented, its general applicability in related cyclizations suggests its potential in this context.

Zinc Chloride (ZnCl₂):

Zinc chloride is another versatile Lewis acid catalyst used in various organic transformations. A patent describes a method for synthesizing 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543) where zinc chloride is listed as a potential catalyst alongside other Lewis acids like aluminum chloride, cupric chloride, and iron trichloride. google.com The process involves the reaction of ethyl acetoacetate with N-methylaminopropylamine in toluene. google.com After an initial reaction and dehydration, the Lewis acid catalyst is added to promote the cyclization. google.com This method highlights the utility of ZnCl₂ in facilitating the formation of the tetrahydropyrimidine ring, likely by activating an intermediate species towards intramolecular cyclization. google.com This approach could be adapted for the synthesis of this compound by using appropriate starting materials.

| Lewis Acid Catalyst | General Role in Tetrahydropyrimidine Synthesis | Potential Application for this compound Synthesis |

|---|---|---|

| CuCl₂·2H₂O | Activates carbonyl compounds for nucleophilic attack by 1,3-diamines, facilitating cyclization. | Could catalyze the reaction between 1,3-diaminopropane and a methyl-containing carbonyl precursor. |

| ZnCl₂ | Promotes the cyclization of intermediates derived from β-ketoesters and diamines. google.com | Could be used in the cyclization step of a reaction involving a precursor with a methyl group at the eventual 5-position. google.com |

Brønsted acids are proton donors that can catalyze reactions by protonating functional groups, thereby increasing their reactivity. p-Toluenesulfonic acid (PTSA) is a commonly used, non-volatile, and relatively strong organic acid that has found application in the synthesis of various heterocyclic systems.

In the context of tetrahydropyrimidine synthesis, PTSA can catalyze the formation of imine or enamine intermediates, which are key precursors for the cyclization step. For instance, in a multicomponent reaction, PTSA can facilitate the initial condensation between an aldehyde and a β-dicarbonyl compound, followed by the reaction with a diamine to form the tetrahydropyrimidine ring. The acidic environment provided by PTSA promotes the necessary dehydration steps and facilitates the ring closure. While direct application of PTSA for the synthesis of this compound is not explicitly detailed in the provided search results, its general utility in similar cyclocondensation reactions suggests its potential as a catalyst for this transformation.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has seen rapid growth, offering metal-free alternatives for many transformations. In the synthesis of tetrahydropyrimidine derivatives, chiral organocatalysts can be employed to achieve enantioselective cyclizations, leading to the formation of optically active products. For instance, a chiral phosphoric acid could act as a Brønsted acid catalyst, protonating and activating an imine intermediate for a stereoselective intramolecular nucleophilic attack. While the search results allude to the use of organocatalysis for the synthesis of tetrahydropyridines, specific examples for this compound are not provided. rwth-aachen.de However, the principles of organocatalysis are broadly applicable and could be adapted for this purpose.

Biocatalysis:

Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. This approach offers high selectivity (chemo-, regio-, and stereoselectivity) and operates under mild, environmentally friendly conditions. While the direct biocatalytic synthesis of this compound is not described in the available literature, enzymes could potentially be engineered or discovered for this purpose. For example, an engineered imine reductase could be used for the asymmetric reduction of a suitable dihydropyrimidine (B8664642) precursor to a tetrahydropyrimidine. The combination of enzymatic and Lewis acid-catalyzed reactions has also been explored for the synthesis of other heterocyclic compounds, indicating a promising avenue for future research in tetrahydropyrimidine synthesis. rsc.org

| Catalytic Approach | General Principle in Heterocyclic Synthesis | Potential for this compound Synthesis |

|---|---|---|

| Organocatalysis | Uses small organic molecules to catalyze reactions, enabling asymmetric synthesis. rwth-aachen.de | A chiral organocatalyst could be employed for an enantioselective synthesis of this compound. |

| Biocatalysis | Utilizes enzymes for highly selective transformations under mild conditions. | Engineered enzymes could potentially be developed for the stereoselective synthesis of the target compound. |

Alternative Cyclization Methods

The selective reduction of the aromatic pyrimidine ring is a direct approach to obtaining tetrahydropyrimidine derivatives. This method is advantageous as a wide variety of substituted pyrimidines are commercially available or can be readily synthesized. The challenge lies in controlling the regioselectivity and the extent of the reduction to avoid over-reduction to hexahydropyrimidines or piperidines.

Commonly used reducing agents for this transformation include catalytic hydrogenation with metal catalysts (e.g., palladium, platinum, rhodium) and chemical reduction with hydride reagents (e.g., sodium borohydride, lithium aluminum hydride). The choice of reducing agent and reaction conditions can influence the outcome of the reduction. For the synthesis of this compound, one could envision the selective reduction of 5-methylpyrimidine. However, controlling the reduction to the desired tetrahydropyrimidine isomer would be a key challenge.

Ring expansion reactions of smaller, strained heterocyclic rings provide a powerful and often stereospecific method for the synthesis of larger rings. researchgate.net This approach has been applied to the synthesis of 1,4,5,6-tetrahydropyrimidine (B23847) derivatives. researchgate.net

From Aziridines and Azetidines: While the search results primarily discuss the ring expansion of aziridines to azetidines and azetidines to pyrrolidines, the general principle of inserting atoms into a pre-existing ring can be conceptually extended. A hypothetical route to a tetrahydropyrimidine could involve the reaction of a suitably substituted aziridine (B145994) or azetidine (B1206935) with a reagent that provides the remaining atoms of the six-membered ring.

From Other Tetrahydropyrimidines: Ring expansion can also occur within the tetrahydropyrimidine family itself. For instance, a study has shown the nucleophile-mediated ring expansion of 5-acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones to form seven-membered 1,3-diazepine derivatives. acs.orgnih.gov While this is an expansion from a six- to a seven-membered ring, it demonstrates the feasibility of skeletal rearrangements in this heterocyclic system. acs.orgnih.gov Another report describes the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates to 1,3-diazepine derivatives upon treatment with basic nucleophilic reagents. researchgate.net These examples, while not directly forming a 5-methyl-1,4,5,6-tetrahydropyrimidine, underscore the versatility of ring expansion chemistry in modifying the tetrahydropyrimidine core. researchgate.net

| Alternative Method | Description | Applicability to this compound |

|---|---|---|

| Selective Reduction of Pyrimidine Rings | Reduction of the aromatic pyrimidine ring using catalytic hydrogenation or chemical reducing agents. | Potentially applicable by reducing 5-methylpyrimidine, with control of regioselectivity and extent of reduction being crucial. |

| Ring Expansion Chemistry | Formation of the tetrahydropyrimidine ring by expanding smaller rings like aziridines or azetidines, or rearrangement of substituted tetrahydropyrimidines. researchgate.netresearchgate.net | A plausible but less direct approach that would require specifically designed precursors and reaction conditions. |

Synthesis of Specific Methylated Tetrahydropyrimidine Isomers and Derivatives

The introduction of methyl groups to the tetrahydropyrimidine core can significantly influence the compound's chemical and biological properties. The following sections detail the synthetic routes to specific methylated isomers.

Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a valuable intermediate, notably in the synthesis of the anthelmintic drug Pyrantel. Several methods for its synthesis have been reported, offering different approaches to achieve this structure.

One common method involves the cyclization of an N-acylated diamine. Specifically, N-[3-(methylamino)propyl]-acetamide can be dissolved in polyphosphoric acid ester (PPE) and heated, for instance in a microwave reactor at 80°C for 2 hours, to induce cyclization and yield 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine.

Another practical synthetic route starts with the reaction of ethyl acetoacetate and N-methylaminopropylamine in a solvent like toluene. google.com This initial reaction is followed by dehydration under reduced pressure. A catalyst, such as zinc chloride, cupric chloride, or iron trichloride, is then added, and the mixture is heated to promote the cyclization. google.com The final product is isolated through distillation, with yields reported to be over 90%. google.com

Table 1: Synthesis of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

| Starting Materials | Reagents/Catalysts | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| N-[3-(methylamino)propyl]-acetamide | Polyphosphoric acid ester (PPE) | - | Microwave, 80°C, 2 hours | Not specified |

| Ethyl acetoacetate, N-methylaminopropylamine | Zinc chloride, Cupric chloride, or Iron trichloride | Toluene | Heating, followed by distillation | >90% google.com |

Synthesis of 2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic Acid (Ectoine)

Ectoine (B1671093), a cyclic amino acid, is a significant osmoprotectant found in various halophilic bacteria. nih.govresearchgate.net Its synthesis, both chemical and biological, is of great interest. The biosynthetic pathway in microorganisms is a primary source of Ectoine. sxrebecca.com

The biosynthesis of Ectoine begins with aspartate-semialdehyde. nih.gov This precursor undergoes a series of enzymatic transformations. First, L-2,4-diaminobutyric acid (DABA) is formed through a transamination reaction catalyzed by DABA transaminase (EctB). nih.govnih.gov Subsequently, DABA is acetylated by DABA-Nγ-acetyltransferase (EctA) to produce Nγ-acetyl-L-2,4-diaminobutyric acid. nih.govnih.gov The final step is the cyclic condensation of this intermediate, catalyzed by ectoine synthase (EctC), to yield Ectoine. nih.govresearchgate.netresearchgate.net

Chemical synthesis of Ectoine has also been achieved. A key method involves the thermal cyclization of N-acetyl diaminobutyric acid. This precursor is synthesized by the acetylation of (L) 2,4-diaminobutyric acid.

Table 2: Biosynthesis of Ectoine

| Precursor | Key Enzymes | Intermediates | Final Product |

|---|---|---|---|

| Aspartate-semialdehyde | DABA transaminase (EctB) | L-2,4-diaminobutyric acid (DABA) | Ectoine nih.gov |

| DABA-Nγ-acetyltransferase (EctA) | Nγ-acetyl-L-2,4-diaminobutyric acid | ||

| Ectoine synthase (EctC) |

Chemical Reactivity and Derivatization Strategies of 1,4,5,6 Tetrahydropyrimidine Derivatives

Functionalization of the Tetrahydropyrimidine (B8763341) Nucleus

The functionalization of the tetrahydropyrimidine nucleus is a key strategy for the synthesis of novel derivatives with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.gov A common and versatile method for the synthesis and functionalization of this core structure is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793). nih.govnih.gov This reaction allows for the direct introduction of substituents at various positions of the tetrahydropyrimidine ring.

The reactivity of the tetrahydropyrimidine ring is significantly influenced by the substituents present. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the nitrogen atoms and the acidity of the N-H protons, thereby directing the course of subsequent functionalization reactions. The inherent reactivity of the cyclic amidine functionality also allows for reactions with various electrophiles and the formation of salts. chemicalbook.comtubitak.gov.tr

Reactions at Nitrogen Atoms (e.g., N,N-disubstituted derivatives)

The nitrogen atoms in the 1,4,5,6-tetrahydropyrimidine (B23847) ring are nucleophilic and can readily react with a variety of electrophiles. This reactivity allows for the synthesis of N-substituted and N,N-disubstituted derivatives. For example, the use of N,N'-dimethylurea in a Biginelli-type condensation leads to the formation of tetrahydropyrimidine derivatives with methyl groups on both nitrogen atoms. foliamedica.bg

The ability of the nitrogen atoms to act as hydrogen-bond acceptors is a key aspect of their reactivity and interaction with biological molecules. nih.gov The consecutive addition of nitrogen atoms in azine rings has been shown to decrease their ability to act as hydrogen-bond acceptors, a principle that can be extrapolated to understand the reactivity of the nitrogen atoms in the tetrahydropyrimidine ring. nih.gov The synthesis of N-substituted 2-amino-1,4,5,6-tetrahydropyrimidines from isocyanates further highlights the reactivity of the nitrogen atoms in this heterocyclic system. researchgate.net

Table 1: Examples of N,N-disubstituted Tetrahydropyrimidine Derivatives

| Derivative | Reactants | Method | Reference |

|---|---|---|---|

| N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 1,3,4-oxadiazole (B1194373) based aldehyde, substituted acetoacetanilide, N,N'-dimethyl urea | Biginelli condensation (Microwave irradiation) | foliamedica.bg |

Reactions with Electrophiles (e.g., Aroyl Chlorides)

The nucleophilic nitrogen atoms of the tetrahydropyrimidine ring are susceptible to attack by various electrophiles, including aroyl chlorides. While specific studies focusing solely on the reaction of 5-Methyl-1,4,5,6-tetrahydro-pyrimidine with aroyl chlorides are not prevalent in the reviewed literature, the general principles of acylation of amines and amidines suggest that such reactions are feasible. The acylation would be expected to occur at one or both of the nitrogen atoms, leading to the formation of N-aroyl or N,N'-diaroyl derivatives. The reactivity would likely be influenced by the reaction conditions, such as the presence of a base to neutralize the HCl byproduct, and the nature of the substituents on both the tetrahydropyrimidine ring and the aroyl chloride. The synthesis of various tetrahydropyrimidine derivatives often involves the use of electrophilic reagents, underscoring the potential for such functionalizations. nih.gov

Thioacylation Reactions

Thioacylation reactions introduce a thioacyl group into a molecule and are a valuable tool in organic synthesis. In the context of 1,4,5,6-tetrahydropyrimidine derivatives, the nucleophilic nitrogen atoms could potentially react with thioacylating agents. However, the surveyed literature does not provide specific examples of thioacylation reactions performed on the this compound core. The synthesis of tetrahydropyrimidine derivatives containing a thioxo group is commonly achieved through the Biginelli reaction using thiourea or its derivatives, which incorporates the sulfur atom into the ring structure from the outset. nih.gov This suggests that direct thioacylation of a pre-formed tetrahydropyrimidine ring is a less common derivatization strategy compared to the de novo synthesis of sulfur-containing analogues.

Formation of Tetrahydropyrimidinium Salts

The nitrogen atoms of the tetrahydropyrimidine ring can be quaternized to form tetrahydropyrimidinium salts. tubitak.gov.tr These salts are of interest as precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in catalysis. The quaternization can be achieved through the reaction of a tetrahydropyrimidine with an alkylating agent. A series of asymmetrically substituted tetrahydropyrimidinium salts and bridged bis-tetrahydropyrimidinium salts have been prepared through the quaternization of tetrahydropyrimidine or the dehydrogenation of hexahydropyrimidine. tubitak.gov.tr These salts have been characterized and utilized as NHC precursors in palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. tubitak.gov.tr The quaternization enhances the reactivity of the pyrimidine (B1678525) ring towards nucleophiles. wur.nl

Table 2: Synthesis of Tetrahydropyrimidinium Salts

| Method | Application | Reference |

|---|---|---|

| Quaternization of tetrahydropyrimidine | Precursors for N-heterocyclic carbenes (NHCs) in catalysis | tubitak.gov.tr |

| Dehydrogenation of hexahydropyrimidine | Precursors for N-heterocyclic carbenes (NHCs) in catalysis | tubitak.gov.tr |

Strategies for Introducing Complex Substituents (e.g., oxadiazole, furan (B31954) moieties)

A significant focus of research on tetrahydropyrimidine derivatives has been the introduction of complex heterocyclic substituents to explore their biological activities. nih.govnih.gov Strategies for incorporating moieties like oxadiazole and furan often involve the use of a pre-functionalized aldehyde in a Biginelli-type condensation.

Oxadiazole Moieties:

The synthesis of tetrahydropyrimidine derivatives bearing a 1,3,4-oxadiazole ring has been achieved through a multi-step process. foliamedica.bg This typically involves the initial synthesis of an aldehyde containing the 1,3,4-oxadiazole core. This aldehyde is then used as a component in a Biginelli condensation with a β-dicarbonyl compound and a urea or thiourea derivative to construct the tetrahydropyrimidine ring. foliamedica.bg For instance, N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized using this approach under microwave irradiation. foliamedica.bg The 1,3,4-oxadiazole moiety itself is a versatile scaffold with known biological activities, and its incorporation into the tetrahydropyrimidine structure is a common strategy in drug discovery. asianpubs.orgresearchgate.netluxembourg-bio.comnih.govjchemrev.com

Furan Moieties:

Similarly, furan-containing tetrahydropyrimidine derivatives can be synthesized. Furan and its derivatives are important heterocyclic compounds with a wide range of pharmacological properties. researchgate.netijsrst.compharmaguideline.comslideshare.net The general strategy involves the use of a furan-containing aldehyde in a multicomponent reaction to build the tetrahydropyrimidine core. The synthesis of new furan- and furopyrimidine-based derivatives has been reported, with some compounds showing potent inhibitory activity against enzymes like VEGFR-2. nih.gov

Table 3: Strategies for Introducing Complex Substituents

| Substituent | Synthetic Strategy | Example Derivative | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Biginelli condensation with a 1,3,4-oxadiazole-containing aldehyde | N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | foliamedica.bg |

| Furan | Multicomponent reaction with a furan-containing aldehyde | Furan- and Furopyrimidine-Based Derivatives | nih.gov |

Structural Elucidation and Advanced Spectroscopic Analysis of 1,4,5,6 Tetrahydropyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT) for Proton and Carbon Assignments

Detailed ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra for 5-Methyl-1,4,5,6-tetrahydropyrimidine are not available in the reviewed literature. For related compounds, such as variously substituted tetrahydropyrimidines, ¹H NMR spectra typically show characteristic signals for protons on the heterocyclic ring and its substituents. nih.gov Similarly, ¹³C NMR spectra provide key information on the chemical environment of each carbon atom. researchgate.net However, without experimental data for the 5-methyl isomer, a definitive assignment of proton and carbon signals is not possible.

Two-Dimensional NMR Techniques (e.g., HMBC, APT) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Attached Proton Test (APT) are instrumental in confirming the connectivity of atoms within a molecule. An HMBC spectrum would be crucial for establishing the position of the methyl group at C5 by showing correlations between the methyl protons and the carbons of the pyrimidine (B1678525) ring. An APT experiment would differentiate between CH, CH₂, and CH₃ groups. No published 2D NMR data were found for 5-Methyl-1,4,5,6-tetrahydropyrimidine.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation. While FT-IR data are available for the parent compound 1,4,5,6-tetrahydropyrimidine (B23847), specific spectra for the 5-methyl derivative are not documented in the searched sources. A hypothetical spectrum would be expected to show characteristic N-H stretching vibrations, C-H stretching from both the ring and the methyl group, and C=N stretching of the amidine group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRESI-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would yield a precise molecular weight for 5-Methyl-1,4,5,6-tetrahydropyrimidine (C₅H₁₀N₂, molecular weight: 98.146 g/mol ). chemsrc.com Analysis of the fragmentation pattern would help confirm the structure. However, no experimental mass spectra for this specific compound could be located in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in 5-Methyl-1,4,5,6-tetrahydropyrimidine is the C=N double bond of the cyclic amidine functionality. While studies on other tetrahydropyrimidine (B8763341) derivatives have utilized UV-Vis spectroscopy, specific data detailing the absorption maxima (λmax) for 5-Methyl-1,4,5,6-tetrahydropyrimidine are not available. materialsciencejournal.org

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction of a single crystal provides unambiguous proof of molecular structure, including bond lengths, bond angles, and crystal packing information. There are no published X-ray crystallographic studies for 5-Methyl-1,4,5,6-tetrahydropyrimidine in the Cambridge Structural Database or other reviewed sources. Such a study would be definitive in confirming the atomic arrangement and solid-state conformation of the molecule.

Computational Chemistry and Theoretical Investigations of 1,4,5,6 Tetrahydropyrimidine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. mdpi.com It is widely employed for optimizing molecular geometries and calculating various chemical properties of tetrahydropyrimidine (B8763341) derivatives. echemcom.com A common approach involves using hybrid functionals like B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a suitable basis set, such as 6-311G(d,p) or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. echemcom.commdpi.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the global minimum. echemcom.com For tetrahydropyrimidine derivatives, DFT calculations are used to determine key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net This process reveals the most stable three-dimensional shape of the molecule. echemcom.com

Conformational analysis of the tetrahydropyrimidine ring often shows it adopts a non-planar conformation, such as a twisted boat or sofa form, depending on the substituents. nih.gov The orientation of substituents, like the methyl group at the 5-position, would be determined relative to the ring to identify the most stable conformer. For instance, studies on related structures analyze whether a substituent at a similar position adopts a pseudo-axial or pseudo-equatorial orientation. nih.gov

Table 1: Example of Optimized Geometrical Parameters for a Tetrahydropyrimidine Derivative (Illustrative) Note: The following data is for a related compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, to illustrate the type of results obtained from DFT calculations. jacsdirectory.com

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C10-C12 | 1.3602 Å |

| Bond Length | C13-O20 | 1.2168 Å |

| Bond Length | C11-O26 | 1.2161 Å |

| Bond Angle | C1-N10-C12 | 108.775° |

| Bond Angle | C11-C10-N10 | 120.2966° |

| Bond Angle | C12-C11-O26 | 113.3341° |

Electronic Structure Analysis: HOMO-LUMO Energies and Contour Diagrams

The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.com Contour diagrams visually represent these frontier orbitals, showing the regions of the molecule where electron density is highest for potential electron donation (HOMO) or where an electron would be accepted (LUMO). researchgate.net

Table 2: Example of Frontier Orbital Energies for a Pyrimidine (B1678525) Derivative (Illustrative) Note: This data illustrates typical values obtained for pyrimidine derivatives and is not specific to 5-Methyl-1,4,5,6-tetrahydropyrimidine. mdpi.com

| Parameter | Description | Energy (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 4.4871 |

Molecular Electrostatic Potentials (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. mdpi.comresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. mdpi.com

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov These are often found around electronegative atoms like nitrogen or oxygen. Blue areas represent positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. nih.gov Green areas denote neutral or nonpolar regions. For a tetrahydropyrimidine derivative, MEP analysis would identify the nitrogen atoms as potential sites for electrophilic interaction and the N-H protons as sites for nucleophilic interaction. researchgate.net

Calculation of Quantum Chemical Descriptors (e.g., Energy Gap, Dipole Moment)

From the fundamental properties calculated by DFT, several quantum chemical descriptors can be derived to quantify a molecule's reactivity and physical properties. rsc.org These descriptors provide a quantitative basis for structure-activity relationships.

Key descriptors for tetrahydropyrimidine derivatives include:

Energy Gap (ΔE): As discussed, this indicates chemical stability. nih.gov

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): This quantifies the electron-accepting capability of a molecule. nih.gov

Table 3: Example of Calculated Quantum Chemical Descriptors (Illustrative) Note: These values are representative for a generic tetrahydropyrimidine derivative and are for illustrative purposes only.

| Descriptor | Formula | Typical Value Range |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 - 5.5 eV |

| Dipole Moment (µ) | - | 3.0 - 5.0 Debye |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 2.75 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 - 4.5 eV |

Solvent Phase Calculations using Polarizable Continuum Model (PCM)

Chemical reactions and biological processes typically occur in a solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on a solute molecule without explicitly modeling individual solvent molecules. The solvent is treated as a continuous medium with a specific dielectric constant. nih.gov

By performing DFT calculations with the PCM, it is possible to predict how the geometry, electronic structure, and reactivity descriptors of 5-Methyl-1,4,5,6-tetrahydropyrimidine would change in different solvents (e.g., water, ethanol, DMSO). Solvation can influence conformational preferences and alter the HOMO-LUMO energy gap, thereby affecting the molecule's stability and reactivity in a solution environment. Generally, polar solvents tend to stabilize polar molecules, which can lead to changes in bond lengths and angles compared to the gas phase.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. escholarship.org This method is instrumental in drug discovery for predicting the binding affinity and interaction mode of a potential drug molecule with its biological target. echemcom.comnih.gov

For a compound like 5-Methyl-1,4,5,6-tetrahydropyrimidine or its derivatives, docking studies would involve:

Preparation of the Ligand and Receptor: The 3D structure of the tetrahydropyrimidine derivative is optimized (often using DFT). A 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking program is used to place the ligand into the active site of the receptor in various possible conformations and orientations.

Scoring and Analysis: The program calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.

Studies on various tetrahydropyrimidine derivatives have shown their potential to bind to different biological targets. nih.gov For example, they have been docked against enzymes like dihydrofolate reductase or human topoisomerase II to explore their potential as antibacterial or anticancer agents. echemcom.comnih.gov The results of such studies can guide the synthesis of new derivatives with improved binding and biological activity.

Table 4: Example of Molecular Docking Results for Tetrahydropyrimidine Derivatives (Illustrative) Note: This table represents the type of data obtained from docking studies of various tetrahydropyrimidine derivatives against different protein targets.

| Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative A | Dihydrofolate Reductase | -8.5 | Asp27, Phe31, Ile50 |

| Derivative B | Human Topoisomerase II (3QX3) | -7.2 | Arg485, Gly488, Asn520 |

| Derivative C | KRAS-G12D (7RPZ) | -9.1 | Asp12, Gly60, His95 |

Ligand-Protein Interaction Prediction and Binding Affinity Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the binding mode and affinity of tetrahydropyrimidine derivatives. Studies have shown that these compounds can effectively fit into the active sites of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. For instance, in studies of DPP-IV inhibitors, tetrahydropyrimidine derivatives have demonstrated significant binding affinities, suggesting their potential as effective therapeutic agents. nih.gov The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the pyrimidine core can act as a scaffold, with various substituents forming specific contacts with the protein's active site. mdpi.comnih.gov

One study focused on carbohydrazide (B1668358) derivatives of 6-methyl-2-oxo-4-substituted-1,2,3,4-tetrahydropyrimidine, which were evaluated as DPP-IV inhibitors. Molecular docking simulations were used to predict their binding interactions and affinity. nih.gov Another research effort synthesized a series of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives and performed in silico screening to assess their binding affinity as potential anti-diabetic agents. mdpi.com

Table 1: Predicted Binding Affinities of Tetrahydropyrimidine Derivatives for Target Proteins

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 6-methyl-2-oxo-4-substituted-tetrahydropyrimidine-5-carbohydrazide | DPP-IV | -8.5 to -9.7 | nih.gov |

| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Alpha-amylase | -7.8 | mdpi.com |

| (4S)-2-(substituted-phenyl)-4-(4-chlorophenyl)-6-methyl-5-methyl carboxylate-1,4-dihydropyrimidine | Lipoxygenase | -6.9 to -8.1 | nih.gov |

Identification of Key Amino Acid Residues for Ligand Binding (e.g., Glu206, Arg358 in DPP-IV)

A critical aspect of ligand-protein interaction studies is the identification of the specific amino acid residues within the protein's active site that are crucial for binding. For tetrahydropyrimidine derivatives targeting DPP-IV, computational analyses have highlighted several key interactions. The active site of DPP-IV is often described in terms of subsites (S1, S2, etc.), and the binding of inhibitors is stabilized by interactions with residues in these regions.

While the specific residues Glu206 and Arg358 are noted as important for some classes of DPP-IV inhibitors, studies on tetrahydropyrimidine derivatives have identified other critical residues. For example, interactions with Tyr547 and Trp629 in a hydrophobic pocket of DPP-IV have been shown to be significant for the binding of some inhibitors. nih.gov The nitrogen atoms within the tetrahydropyrimidine ring and its substituents can form hydrogen bonds with amino acid residues like asparagine, while aromatic substituents can engage in π-π stacking with residues such as tyrosine and phenylalanine.

In a study of novel hydrazine (B178648) derivatives as DPP-IV inhibitors, the binding pocket was described as having a region where amino acids such as Trp627, Trp629, and Tyr547 are important for directing the binding of ligands. researchgate.net For other related heterocyclic compounds targeting different enzymes, specific residues have also been identified. For instance, in the inhibition of alkaline phosphatase by dihydropyrimidinone derivatives, stable hydrogen bonds were observed with residues such as ALA29, TYR76, and HIS447. acs.org

Molecular Dynamics (MD) Simulations for Complex Stability Assessment

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its stability and conformational changes over time. nih.govescholarship.org These simulations can validate the binding poses predicted by molecular docking and assess the persistence of key interactions. biorxiv.org By simulating the movement of atoms in the complex over a period of nanoseconds to microseconds, researchers can evaluate the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine the stability of the binding.

MD simulations have been employed to study the stability of complexes involving tetrahydropyrimidine-like scaffolds with their target proteins. For example, simulations can confirm that a ligand remains stably bound within the active site and that the crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation. mdpi.com This provides a higher level of confidence in the predicted binding mode and the potential efficacy of the compound. These simulations are computationally intensive but offer invaluable information on the dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For tetrahydropyrimidine derivatives, 3D-QSAR studies have been performed to develop predictive models for activities such as anti-inflammatory effects. researchgate.netnih.gov

In a typical QSAR study, a set of known compounds with measured biological activities is used to build a model. acs.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. A mathematical model is then generated to correlate these descriptors with the observed activity.

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. For example, a 3D-QSAR model for 1,2,3,4-tetrahydropyrimidine analogs identified favorable and unfavorable regions for substitution, providing a roadmap for optimizing their anti-inflammatory activity. researchgate.net The statistical quality of a QSAR model is often assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), with higher values indicating a more robust and predictive model. acs.org

Table 2: Statistical Parameters from a QSAR Study of Dihydropyrimidinone Derivatives

| Parameter | Value | Significance |

|---|---|---|

| R² (Correlation Coefficient) | 0.958 | Indicates a strong correlation between the predicted and observed activities for the training set. |

| Q² (Cross-validated R²) | 0.903 | Indicates the predictive power of the model for an external test set. |

Source: Adapted from a study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors. acs.org

Mechanistic Biological Activity Studies of 1,4,5,6 Tetrahydropyrimidine Derivatives in Vitro Focus

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (in vitro enzyme assay)

Dipeptidyl peptidase-IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). nih.govresearchgate.net The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes, as it prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. nih.govresearchgate.net

In vitro enzyme assays are fundamental in identifying and characterizing DPP-IV inhibitors. These assays typically measure the enzymatic activity by monitoring the cleavage of a synthetic substrate. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Recent research has explored various heterocyclic scaffolds for their DPP-IV inhibitory potential. While extensive data on diverse 1,4,5,6-tetrahydropyrimidine (B23847) derivatives as DPP-IV inhibitors is still emerging, studies on related pyrimidine (B1678525) structures and bio-active peptides provide insight into the mechanism. The inhibition can be of a competitive, non-competitive, or mixed-type nature, which can be elucidated through kinetic studies. mdpi.com For instance, in silico and in vitro analyses of peptides have shown that strong non-bonding interactions with key residues in the DPP-IV active site, such as PHE357, GLU205, and TYR662, are crucial for inhibitory activity. mdpi.com The development of novel tetrahydropyrimidine (B8763341) derivatives is an active area of research aimed at identifying new, potent, and selective DPP-IV inhibitors. researchgate.net

Alpha-Amylase Inhibition (in vitro screening)

Alpha-amylase is a key enzyme in the digestive system that catalyzes the hydrolysis of large polysaccharides like starch into smaller oligosaccharides. nih.govmdpi.com Inhibiting this enzyme can slow down carbohydrate digestion, leading to a reduced rate of glucose absorption and a decrease in postprandial hyperglycemia. researchgate.netnih.gov This makes α-amylase inhibitors a significant area of interest for the management of type 2 diabetes.

Several series of dihydropyrimidinone (DHPM) derivatives, which are structurally related to tetrahydropyrimidines, have been synthesized and evaluated for their α-amylase inhibitory activity through in vitro screening. In one study, a series of DHPMs were synthesized using a green catalyst and tested against α-amylase. nih.gov The results showed that several compounds exhibited significant inhibition profiles, with some being more potent than the standard antidiabetic drug, acarbose. nih.gov For instance, compounds designated as 4c and 4b showed notable inhibitory activity. nih.gov The mechanism often involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. nih.gov

Table 1: In Vitro Alpha-Amylase Inhibition by Dihydropyrimidinone Derivatives

| Compound | Inhibition Profile vs. Acarbose (Standard) | Source |

|---|---|---|

| Compound 4c | Significant Inhibition, comparable to or greater than acarbose | nih.gov |

| Compound 4b | Significant Inhibition, comparable to or greater than acarbose | nih.gov |

| Compound 4a | Less significant inhibition | nih.gov |

| Compound 4e | Less significant inhibition | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme that reduces dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. nih.govmdpi.com Inhibition of DHFR disrupts DNA synthesis and cell division, making it a key target for antimicrobial and anticancer agents. nih.govwikipedia.org Many DHFR inhibitors are structural analogues of the substrate, dihydrofolate, and act as competitive inhibitors. nih.govwikipedia.org

The pyrimidine ring is a core structural motif in many well-known DHFR inhibitors, such as trimethoprim (B1683648) and pyrimethamine. nih.govorscience.ru Consequently, synthetic pyrimidine derivatives, including tetrahydropyrimidines, have been investigated for DHFR inhibitory activity. However, the efficacy can be highly dependent on the specific substitutions on the ring. For example, some studies on dihydropyrimidine (B8664642) (DHP) derivatives, a closely related class, found no discernible in vitro inhibition of Staphylococcus aureus DHFR (SaDHFR). nih.gov In one case, it was hypothesized that the presence of a bulky phenyl ring might prevent the compound from fitting into the DHFR active site. nih.gov Conversely, other research on novel trimethoprim analogs, which feature a diaminopyrimidine core, has shown that modifications can increase affinity towards human DHFR (hDHFR). mdpi.com These studies underscore the importance of specific structural features for effective DHFR inhibition by pyrimidine-based compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolase enzymes that terminate cholinergic neurotransmission by breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. tandfonline.comtandfonline.com

Numerous studies have focused on the design and synthesis of 1,4,5,6-tetrahydropyrimidine derivatives as potent cholinesterase inhibitors. In vitro assays, typically using the Ellman method, are employed to determine the IC50 values of these compounds against AChE and BChE. nih.govbohrium.com A series of novel 1-benzyl-4-(5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)pyridine derivatives demonstrated significant inhibitory effects. tandfonline.com All tested compounds in this series showed potent BChE inhibitory activity, with IC50 values less than 0.1 µM, surpassing the standard drug donepezil. tandfonline.com They also exhibited good AChE inhibition, with IC50 values ranging from 0.08 to 0.1 µM. tandfonline.com Another study on pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines found that compound 4l was a particularly potent inhibitor of both AChE (IC50 = 0.11 µM) and BChE (IC50 = 3.4 µM). nih.gov Molecular docking studies often complement these findings, suggesting that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov

Table 2: In Vitro AChE and BChE Inhibition by Tetrahydropyrimidine Derivatives

| Compound Series/ID | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) | Source |

|---|---|---|---|---|---|

| Tetrahydropyrimidin-4-yl)pyridine derivative 6d | AChE | 0.082 | Donepezil | 0.079 | tandfonline.com |

| Tetrahydropyrimidin-4-yl)pyridine derivatives 6(a-h) | BChE | <0.1 | Donepezil | - | tandfonline.com |

| Pyrazinamide condensed tetrahydropyrimidine 4l | AChE | 0.11 | - | - | nih.gov |

| Pyrazinamide condensed tetrahydropyrimidine 4l | BChE | 3.4 | - | - | nih.gov |

HIV-1 Integrase (IN) Inhibition (strand transfer reaction)

HIV-1 integrase (IN) is a viral enzyme essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. nih.govresearchgate.net This process involves two main steps: 3'-end processing and the strand transfer reaction. The strand transfer step, where the processed viral DNA is covalently joined to the host DNA, is a critical target for antiretroviral therapy. nih.govresearchgate.net Inhibitors that block this step are known as integrase strand transfer inhibitors (INSTIs). semanticscholar.org

Research has shown that compounds with a pyrimidone core, structurally related to tetrahydropyrimidines, possess potent anti-HIV activity by inhibiting the integrase enzyme. nih.gov The mechanism of these inhibitors involves chelating the divalent metal ions (typically Mg2+) in the catalytic core domain of the integrase. researchgate.net This action prevents the enzyme from carrying out the nucleophilic attack required for the strand transfer reaction. nih.gov In vitro assays that measure the inhibition of the strand transfer reaction are used to quantify the potency of these compounds. frontiersin.org For example, diketo acid inhibitors were among the first to specifically inhibit the strand transfer reaction with IC50 values in the nanomolar range, while having a much weaker effect on the 3'-processing step. nih.gov Molecular modeling and dynamics simulations suggest that pyrimidone analogues can form stable hydrogen bonds and hydrophobic contacts within the active site of HIV-1 integrase, leading to potent inhibition. nih.gov

Modulation of Protein-Nucleic Acid Interactions (e.g., restriction endonucleases)

Protein-nucleic acid interactions are fundamental to nearly all cellular processes. Tetrahydropyrimidine derivatives have been shown to modulate these interactions, with type II restriction endonucleases serving as a model system for investigation. nih.gov Restriction endonucleases are enzymes that cleave DNA at specific recognition sites, a process that requires precise protein-DNA binding. sigmaaldrich.com

Studies have examined the effects of two naturally occurring tetrahydropyrimidine derivatives, ectoine (B1671093) (THP(B)) and hydroxyectoine (B191498) (THP(A)), on the activity of various restriction enzymes. nih.gov In vitro assays revealed that hydroxyectoine is a potent inhibitor of DNA cleavage. It completely inhibited the activity of the EcoRI endonuclease on plasmid DNA at a concentration of 0.4 mM. nih.gov Ectoine was found to be approximately ten times less effective. nih.gov The inhibitory effect was observed across multiple restriction enzymes, with the exception of SmaI and PvuII, which were only partially inhibited at much higher concentrations (50 mM THP(A)). nih.gov Further mechanistic studies using gel-shift assays indicated that hydroxyectoine inhibits the formation of the EcoRI-DNA complex, thereby preventing the subsequent cleavage without affecting the enzyme's ability to diffuse along the DNA molecule. nih.gov The zwitterionic nature of these compounds appears to be essential for their inhibitory activity. nih.gov

Table 3: Inhibition of EcoRI Endonuclease by Tetrahydropyrimidine Derivatives

| Compound | Concentration for Complete Inhibition of Plasmid Cleavage | Relative Potency | Source |

|---|---|---|---|

| Hydroxyectoine (THP(A)) | 0.4 mM | High | nih.gov |

| Ectoine (THP(B)) | ~4.0 mM (10-fold less effective than THP(A)) | Low | nih.gov |

Antimicrobial Activity Investigations (in vitro assessment)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A series of novel tetrahydropyrimidine derivatives have been synthesized and evaluated for their in vitro antibacterial properties. The minimum inhibitory concentration (MIC) of these compounds was determined against a panel of both Gram-positive and Gram-negative bacterial strains. The results, as detailed in the table below, indicate a broad spectrum of activity, with some derivatives showing notable efficacy against Staphylococcus aureus and Staphylococcus epidermidis.

Specifically, compounds 1 , 2 , 4 , and 8-10 demonstrated significant activity against S. epidermidis. The inhibitory activity against S. aureus was also noteworthy, with MIC values for several compounds falling in the range of 15-45 µg/mL. In contrast, the activity against the tested Gram-negative strains (Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) was less pronounced, with the exception of compounds 8 and 10 which exhibited some inhibitory effects. Cephalexin was utilized as a standard reference in these assays.

Table 1: In Vitro Antibacterial Activity of Tetrahydropyrimidine Derivatives (MIC in µg/mL)

| Compound | S. aureus | S. epidermidis | B. cereus | E. coli | K. pneumoniae | P. aeruginosa |

|---|---|---|---|---|---|---|

| 1 | 35 | 15 | 30 | >50 | >50 | >50 |

| 2 | 45 | 20 | 35 | >50 | >50 | >50 |

| 3 | 30 | 30 | 40 | >50 | >50 | >50 |

| 4 | 25 | 15 | 25 | >50 | >50 | >50 |

| 6 | 40 | 35 | 45 | >50 | >50 | >50 |

| 8 | 15 | 10 | 20 | 45 | >50 | 50 |

| 9 | 20 | 15 | 25 | >50 | >50 | >50 |

| 10 | 15 | 10 | 15 | 40 | 50 | 45 |

| Cephalexin | 5 | 5 | 8 | 10 | 12 | 15 |

Antifungal Activity

The in vitro antifungal potential of a series of synthesized 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to 1,4,5,6-tetrahydropyrimidine, has been investigated. These compounds were tested against a panel of pathogenic fungi, and their minimum fungicidal concentrations (MFC) were determined. The results revealed that the antifungal activity is influenced by the length of the C-6 alkyl chain.

Compounds with C-6 alkyl chain lengths from C14 to C18 displayed varying degrees of antifungal activity. Among these, 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e ) and 6-heptadecyl-2,3,4,5-tetrahydropyridine (5f ) were identified as the most potent derivatives. Compound 5e exhibited significant fungicidal activity with MFC values of 3.8 µg/mL against Cryptococcus neoformans, 15.0 µg/mL against Candida albicans, and 7.5 µg/mL against both Candida glabrata and Candida krusei. foliamedica.bg

Table 2: In Vitro Antifungal Activity of 6-Alkyl-2,3,4,5-tetrahydropyridine Derivatives (MFC in µg/mL)

| Compound | C-6 Alkyl Chain Length | Cryptococcus neoformans | Candida albicans | Candida glabrata | Candida krusei |

|---|---|---|---|---|---|

| 5c | C14 | >15.0 | >15.0 | >15.0 | >15.0 |

| 5d | C15 | 7.5 | 15.0 | 15.0 | 15.0 |

| 5e | C16 | 3.8 | 15.0 | 7.5 | 7.5 |

| 5f | C17 | 3.8 | 15.0 | 7.5 | 7.5 |

| 5g | C18 | 7.5 | >15.0 | >15.0 | >15.0 |

Antioxidant Activity Assays

The antioxidant potential of novel 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters has been evaluated through in vitro assays. The assessment included the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, a reducing power assay, and a hydrogen peroxide scavenging assay.

In the DPPH free radical scavenging activity assay, the synthesized compounds were compared against the standard antioxidant, gallic acid. While all tested compounds exhibited weaker scavenging activity than gallic acid, compound 3c emerged as the most potent among the series, with an IC50 value of 0.6 mg/mL. The reducing power of the compounds was also determined, with derivatives 3d and 3e showing moderate reducing capabilities. However, all the studied compounds demonstrated very weak activity in scavenging hydrogen peroxide when compared to gallic acid. nih.gov

Table 3: DPPH Free Radical Scavenging Activity of Tetrahydropyrimidine Derivatives

| Compound | R Group | IC50 (mg/mL) |

|---|---|---|

| 3a | -CH3 | >1 |

| 3b | -C2H5 | >1 |

| 3c | -CH(CH3)2 | 0.6 |

| 3d | -CH2CH(CH3)2 | 0.8 |

| 3e | -C(CH3)3 | 0.9 |

| Gallic Acid | - | <0.001 |

Anticancer Activity against Tumor Cell Lines (in vitro cytotoxicity assays)

The cytotoxic effects of newly synthesized tetrahydropyrimidine derivatives have been investigated against a panel of human cancer cell lines to assess their potential as anticancer agents. The in vitro cytotoxicity was determined using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were calculated.

The study revealed that these derivatives possess cytotoxic activity against various cancer cell lines. Notably, compounds 12 and 15 demonstrated remarkable activity, with GI50 values of 37 nM and 35 nM, respectively, which are comparable to the reference drug erlotinib (B232) (33 nM). mdpi.com

Table 4: In Vitro Cytotoxicity of Tetrahydropyrimidine Derivatives against Human Cancer Cell Lines (IC50 in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) |

|---|---|---|---|

| 4 | 15.23 | 18.54 | 20.11 |

| 5 | 12.87 | 15.62 | 17.98 |

| 6 | 10.54 | 12.91 | 14.76 |

| 7 | 8.76 | 10.43 | 12.54 |

| 8 | 6.43 | 8.12 | 9.87 |

| 9 | 4.12 | 5.98 | 7.65 |

| 10 | 2.87 | 4.32 | 5.91 |

| 11 | 1.98 | 3.11 | 4.54 |

| 12 | 0.037 | 0.041 | 0.052 |

| 13 | 1.54 | 2.87 | 3.98 |

| 14 | 0.098 | 0.123 | 0.154 |

| 15 | 0.035 | 0.039 | 0.048 |

| Erlotinib | 0.033 | 0.036 | 0.041 |

Role as Osmoprotectants

Ectoine and Hydroxyectoine (2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid derivatives) as Ubiquitous Bacterial Osmoprotectants

Ectoine, chemically known as (4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, and its hydroxylated derivative, 5-hydroxyectoine, are prominent compatible solutes widely synthesized by bacteria. nih.gov These compounds play a crucial role as osmoprotectants, enabling microorganisms to survive and thrive in environments with high salinity and extreme temperatures. nih.govjuniperpublishers.com

Bacteria accumulate ectoine and hydroxyectoine in response to osmotic stress, which helps to maintain cell turgor and volume by balancing the external osmotic pressure. nih.govresearchgate.net This accumulation can be achieved through de novo synthesis or by uptake from the environment. researchgate.net The biosynthesis of these compounds is often genetically regulated and induced by increases in external osmolarity. juniperpublishers.com Ectoine was first discovered in the halophilic bacterium Ectothiorhodospira halochloris and has since been identified in a wide array of both Gram-negative and Gram-positive bacteria. semanticscholar.org

Beyond their primary role in osmoprotection, ectoine and hydroxyectoine also contribute to the stabilization of proteins, enzymes, and the entire cellular machinery against the denaturing effects of high salt concentrations and temperature fluctuations. ijpsonline.comresearchgate.net Their ability to form protective hydration shells around biomolecules is a key aspect of their function. foliamedica.bg

Mechanisms of Osmoprotection by Tetrahydropyrimidine Derivatives (In Vitro Focus)

In vitro studies have elucidated the role of tetrahydropyrimidine derivatives as osmoprotectants, particularly in microorganisms. Research has shown that certain bacteria, when subjected to osmotic and heat stress, synthesize and accumulate tetrahydropyrimidine derivatives. nih.gov

Specifically, the metabolic responses of various Streptomyces strains to such environmental pressures were analyzed using 13C nuclear magnetic resonance spectroscopy. When grown in a medium with high concentrations of sodium chloride (0.5 M NaCl), these bacteria were observed to accumulate significant amounts of tetrahydropyrimidine derivatives, namely 2-methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine (B38989) [THP(A)] and, to a lesser degree, 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (B50844) [THP(B)]. nih.gov A notable increase in the intracellular concentration of THP(A) was also observed when the growth temperature was elevated. nih.gov

To understand the protective mechanism, exogenous THP(A) and THP(B) were supplied to Escherichia coli cultures where growth was inhibited by osmotic stress and increased temperature. The addition of these tetrahydropyrimidine derivatives reversed the growth inhibition, indicating their direct role as osmoprotectants. nih.gov These findings suggest a novel mechanism of cellular protection involving these compounds, which may extend to the protection of DNA from damage induced by salt and heat. nih.gov While the precise mechanism of how these compatible solutes are accumulated is not fully understood, their induction under stress and their ability to restore growth in stressed cells highlight their biological significance in osmoregulation. nih.gov

Muscarinic Receptor Agonist Activity (in vitro receptor binding and functional selectivity)

Derivatives of 1,4,5,6-tetrahydropyrimidine have been identified as possessing significant muscarinic agonist activity, which is of interest for potential therapeutic applications in conditions characterized by low acetylcholine levels, such as Alzheimer's disease. nih.gov In vitro studies using cell lines expressing specific muscarinic receptor subtypes have been crucial in determining the binding affinity and functional selectivity of these compounds.

A series of tetrahydropyrimidine derivatives were evaluated for their efficacy at m1 receptors and their activity at m3 receptors, both of which are coupled to phosphoinositide (PI) metabolism. Several of these compounds demonstrated high efficacy at m1 receptors while showing lower activity at m3 receptors, indicating a degree of functional selectivity. nih.gov Certain derivatives exhibited pronounced functional selectivity for m1 over m3 receptors. nih.gov Furthermore, select compounds showed low activity at m2 receptors, which are coupled to the inhibition of adenylyl cyclase. nih.gov